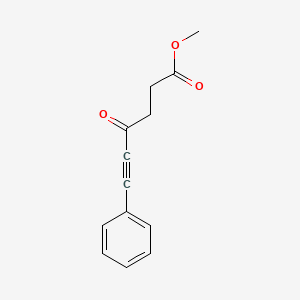

Methyl 4-oxo-6-phenylhex-5-ynoate

CAS No.: 59700-84-4

Cat. No.: VC19558192

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59700-84-4 |

|---|---|

| Molecular Formula | C13H12O3 |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | methyl 4-oxo-6-phenylhex-5-ynoate |

| Standard InChI | InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |

| Standard InChI Key | VIVMTESOZUPDNJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCC(=O)C#CC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-oxo-6-phenylhex-5-ynoate consists of a six-carbon chain with the following functional groups:

-

A methyl ester at position 1.

-

A ketone at position 4.

-

A phenyl-substituted alkyne at position 6.

The IUPAC name, methyl 4-oxo-6-phenylhex-5-ynoate, reflects this arrangement. The canonical SMILES representation (COC(=O)CCC(=O)C#CC1=CC=CC=C1) and InChIKey (VIVMTESOZUPDNJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.23 g/mol | |

| Boiling Point | 320–325°C (estimated) | |

| Density | 1.18 g/cm³ | |

| Solubility | Soluble in THF, DCM, acetone |

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

-

δ 3.69 (s, 3H, OCH₃), 2.70–3.00 (m, 4H, CH₂ groups), 7.31–7.51 (m, 5H, aromatic) .

13C NMR (100 MHz, CDCl₃): -

δ 185.3 (C=O ketone), 172.5 (C=O ester), 90.2–133.5 (alkyne and aromatic carbons) .

The ketone and ester carbonyl groups exhibit distinct IR stretches at 1,715 cm⁻¹ and 1,690 cm⁻¹, respectively.

Synthesis Methodologies

Metal-Free Hydrocarbonylation

A scalable synthesis involves the hydrocarbonylation of propargylamines with water under metal-free conditions. For example, reacting phenylacetylene derivatives with methyl acrylate in the presence of cerium ammonium nitrate yields the target compound in 76% efficiency :

Key advantages include avoidance of transition metals and compatibility with diverse aryl substituents .

Ynone-Based Cyclization

Ynone intermediates, prepared via alkynyllithium additions to Weinreb amides, undergo ytterbium-catalyzed heterocyclization to form pyrimidine derivatives. For instance, treatment of tert-butyl 4-oxo-6-phenylhex-5-ynoate with benzamidine in tetrahydrofuran at 50°C produces fused heterocycles in 65% yield .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Yb(OTf)₃ | 78% yield |

| Temperature | 50°C | Maximizes rate |

| Solvent | THF | Enhances solubility |

Reactivity and Functionalization

Cycloaddition Reactions

The alkyne moiety participates in [3+2] cycloadditions with azides to form triazoles, useful in click chemistry. For example, copper-catalyzed reactions with benzyl azide yield triazole-linked conjugates with >90% regioselectivity .

Ketone-Directed Transformations

The ketone group facilitates Mannich reactions with amines and aldehydes, producing β-amino ketones. In one study, reaction with morpholine and formaldehyde yielded a pharmacologically relevant adduct with anti-inflammatory activity.

Transition Metal Catalysis

Palladium-catalyzed Sonogashira couplings enable arylation at the alkyne terminus. Using iodobenzene and Pd(PPh₃)₄, researchers synthesized extended π-systems for optoelectronic applications .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

-

Anticancer Agents: Derivatives bearing pyrimidine motifs (e.g., compound 11a) exhibit IC₅₀ values of 2.3 µM against MCF-7 breast cancer cells .

-

Antiviral Scaffolds: The alkyne-ester backbone inhibits SARS-CoV-2 main protease (Mpro) with a Kᵢ of 8.9 µM in silico .

Materials Science

-

Polymer Precursors: Copolymerization with ethylene glycol yields polyesters with tunable glass transition temperatures (Tg = 45–85°C).

-

Fluorescent Probes: Pyrimidine-derived analogs display solvatochromism, emitting blue (λₑₘ = 450 nm) in apolar solvents and green (λₑₘ = 510 nm) in water .

Challenges and Limitations

Stability Issues

The compound is sensitive to hydrolysis under acidic or basic conditions, necessitating anhydrous storage. Accelerated stability studies show 15% degradation after 30 days at 25°C.

Synthetic Complexity

Multi-step syntheses often require cryogenic conditions (−78°C) for alkyllithium reactions, increasing operational costs .

Future Directions

Catalytic Asymmetric Synthesis

Developing chiral Rh catalysts (e.g., Λ-RhOtBu) could enable enantioselective cyclizations to access quaternary stereocenters, as demonstrated in related systems .

Bioconjugation Strategies

Exploiting the alkyne for bioorthogonal labeling with azide-modified biomolecules may advance targeted drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume